molecular formula C10H12N4S B387900 3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 312275-49-3

3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No. B387900
CAS RN: 312275-49-3
M. Wt: 220.3g/mol
InChI Key: MVFRBGYNIPHBHO-UHFFFAOYSA-N
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Description

3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been found to have potential applications in various fields of scientific research due to its unique properties.

Scientific Research Applications

Antimicrobial Activities

This compound has been utilized in the development of several medicinal scaffolds that demonstrate antimicrobial activities . It has been found to possess good or moderate activities against test microorganisms .

Antifungal Applications

In the field of drug chemistry, this compound is used as a starting material for the synthesis of antifungal agents . Azoles, including 1,2,4-triazoles, are a major class of antifungal drugs .

Anticancer Applications

The compound has potential applications in the synthesis of anticancer drugs . It has been used in the development of medicinal scaffolds demonstrating anticancer activities .

Enzyme Inhibitors

This compound is used in the synthesis of enzyme inhibitors related to cardiovascular diseases .

Agricultural Chemistry

In the field of agricultural chemistry, this compound has potential applications . For instance, conazoles, a class of azole-based drugs, have major applications in crop protection .

Material Science

This compound has found broad applications in material science . Its high chemical stability and strong dipole moment make it suitable for various applications in this field .

Organic Synthesis

1,2,4-Triazoles, including this compound, have a wide range of applications in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Supramolecular Chemistry

This compound has applications in supramolecular chemistry . Its aromatic character and hydrogen bonding ability make it a structurally resembling motif to the amide bond .

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFRBGYNIPHBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322244
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

CAS RN

312275-49-3
Record name 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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